7-Methoxyisochroman: A Technical Guide for Chemical Research and Drug Discovery
7-Methoxyisochroman: A Technical Guide for Chemical Research and Drug Discovery
Introduction: The Isochroman Scaffold in Modern Chemistry
The isochroman moiety, a bicyclic ether, is a privileged heterocyclic scaffold found in a variety of natural products and synthetic molecules. Its structural rigidity and defined stereochemical features make it an attractive core for the development of novel chemical entities in medicinal chemistry and materials science. The introduction of a methoxy group at the 7-position of the isochroman ring system modulates the molecule's electronic and steric properties, influencing its reactivity, physicochemical characteristics, and potential biological activity. While direct studies on 7-methoxyisochroman are limited in published literature, its structural analogs have shown significant promise. For instance, derivatives of the isochroman class are being investigated for their potential as anti-inflammatory agents, plant growth regulators, and versatile synthetic intermediates for complex molecules like steroids.[1] This guide provides a comprehensive technical overview of 7-methoxyisochroman, including its detailed chemical structure, predicted physicochemical and spectroscopic properties, a robust synthetic protocol, and an exploration of its potential applications based on evidence from closely related analogs.
Chemical Structure and Physicochemical Properties
7-Methoxyisochroman possesses a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . The structure consists of a benzene ring fused to a dihydropyran ring, with a methoxy group (-OCH₃) substituent at the C7 position of the aromatic ring.
The presence of the methoxy group, a strong electron-donating group, influences the electron density of the aromatic ring, which can affect its reactivity in electrophilic substitution reactions. Furthermore, the ether linkages and the overall structure dictate its solubility and potential for hydrogen bonding.
Table 1: Predicted Physicochemical Properties of 7-Methoxyisochroman
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₁₂O₂ | Based on chemical structure |
| Molecular Weight | 164.20 g/mol | Calculation from molecular formula |
| Monoisotopic Mass | 164.08373 Da | High-resolution mass spectrometry prediction[1] |
| Appearance | Colorless Liquid (Predicted) | Analogy to similar small aromatic ethers |
| Boiling Point | Not experimentally determined; estimated >200 °C | Based on similarly sized aromatic compounds[2] |
| Melting Point | Not applicable (Predicted Liquid) | [2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) | General property of similar organic molecules[3] |
| CAS Number | Not assigned/found | Extensive database search |
Spectroscopic Characterization (Predicted)
Definitive structural elucidation of a novel or sparsely studied compound like 7-methoxyisochroman relies on a combination of spectroscopic techniques. Based on its structure, the following spectral data are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each type of hydrogen atom. Key predicted chemical shifts (δ) in ppm relative to TMS are:
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Aromatic Protons (3H): Signals expected in the range of δ 6.6-7.2 ppm. The substitution pattern (protons at C5, C6, and C8) will result in a specific splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet).
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Benzylic Methylene Protons (-O-CH₂-Ar, 2H at C1): A singlet or a narrow triplet is expected around δ 4.5-4.8 ppm.
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Aliphatic Methylene Protons (-CH₂-CH₂-O, 2H at C4): A triplet is expected around δ 3.9-4.2 ppm.
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Aliphatic Methylene Protons (-CH₂-CH₂-O, 2H at C3): A triplet, coupled to the C4 protons, is expected around δ 2.8-3.1 ppm.
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Methoxy Protons (-OCH₃, 3H): A sharp singlet is predicted around δ 3.8 ppm.[1]
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¹³C NMR (Carbon NMR): The carbon spectrum will show ten distinct signals corresponding to each carbon atom in the molecule.
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Aromatic Carbons (6C): Resonances will appear in the δ 110-160 ppm region. The carbon attached to the methoxy group (C7) and the oxygen of the pyran ring (C8a) will be the most downfield.
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Benzylic Carbon (C1): Expected around δ 68-72 ppm.
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Aliphatic Carbons (C3, C4): Expected in the δ 25-40 ppm and δ 60-65 ppm regions, respectively.
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Methoxy Carbon (C-OCH₃): A sharp signal is expected around δ 55-56 ppm.[1]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 7-methoxyisochroman would show characteristic absorption bands.
Table 2: Predicted Characteristic IR Absorptions for 7-Methoxyisochroman
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (aliphatic) | Medium-Strong |
| 1610, 1500, 1450 | C=C stretch (aromatic ring) | Medium-Strong |
| 1250-1200 | C-O stretch (aryl ether, asymmetric) | Strong |
| 1150-1050 | C-O stretch (aliphatic ether) | Strong |
| 1050-1000 | C-O stretch (aryl ether, symmetric) | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 164.
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High-Resolution Mass Spectrometry (HRMS): This technique would confirm the elemental composition, with a calculated exact mass of 164.08373 for C₁₀H₁₂O₂.
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Key Fragmentation Patterns: Expect to see characteristic fragments corresponding to the loss of the methoxy group (M-31), loss of formaldehyde (M-30) from the pyran ring, and a prominent peak corresponding to a methoxy-substituted benzyl or tropylium cation.
Synthesis Protocol: A General Approach to the Isochroman Core
Diagram of Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 7-methoxyisochroman.
Step-by-Step Methodology
Rationale: This procedure employs an acid-catalyzed reaction of an alcohol with formaldehyde (generated in situ from paraformaldehyde) to form a hemiacetal, which then undergoes an intramolecular electrophilic aromatic substitution (a type of Pictet-Spengler reaction) onto the electron-rich aromatic ring to form the isochroman ring system. The methoxy group at the meta position of the ethyl alcohol directs the cyclization to the ortho and para positions, leading to the desired 7-methoxy and 5-methoxy isomers, which would require chromatographic separation.
Materials:
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2-(3-Methoxyphenyl)ethanol
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Paraformaldehyde
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p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
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Toluene or other non-polar aprotic solvent
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(3-methoxyphenyl)ethanol (1 equivalent), paraformaldehyde (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.
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Reaction Execution: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired 7-methoxyisochroman from any isomeric byproducts and impurities.
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Characterization: Collect the fractions containing the pure product and confirm its identity and purity using the spectroscopic methods outlined previously (NMR, IR, MS).
Potential Applications in Drug Development and Research
Direct biological studies on 7-methoxyisochroman are scarce; however, the isochroman scaffold is present in numerous biologically active compounds, suggesting potential avenues for research.
Anti-inflammatory Activity
The most promising potential application lies in anti-inflammatory drug discovery. A structurally related fungal metabolite, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), has demonstrated potent anti-inflammatory effects.[4] Studies showed that DMHM suppresses the production of key inflammatory mediators such as prostaglandin E2 (PGE₂), nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible NO synthase (iNOS) in stimulated macrophage and microglial cells.[4] The mechanism was linked to the suppression of the NF-κB and JNK MAPK signaling pathways, which are critical regulators of the inflammatory response.[4]
Diagram of Potential Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism of 7-methoxyisochroman.
Given these findings, 7-methoxyisochroman serves as a valuable lead scaffold for the synthesis and screening of new anti-inflammatory and neuroinflammatory therapeutic agents.
Synthetic Building Block
The isochroman framework is a useful intermediate in the total synthesis of more complex natural products and pharmaceuticals. For example, the related 7-methoxyisochroman-4-one has been utilized as a key building block in the synthesis of steroid-like structures.[1] The functional groups on 7-methoxyisochroman—the ether oxygen and the activated aromatic ring—provide handles for further chemical modification, allowing for the construction of diverse molecular architectures.
Safety and Handling
As a research chemical with limited toxicological data, 7-methoxyisochroman should be handled with appropriate care in a laboratory setting.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
7-Methoxyisochroman represents a simple yet promising scaffold for chemical and pharmacological research. While experimental data on the compound itself is limited, a thorough analysis of its structure and the activities of its close analogs allows for robust predictions of its properties and potential. Its predicted spectroscopic signature provides a clear roadmap for its identification and characterization. The outlined synthetic strategy offers a viable route to its production, enabling further investigation. The demonstrated anti-inflammatory properties of related isochromans highlight a particularly compelling avenue for future drug discovery efforts, positioning 7-methoxyisochroman as a valuable starting point for the development of novel therapeutics.
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